Cas no 1604434-43-6 ((1R)-2-azido-1-(1-benzothiophen-2-yl)ethan-1-ol)

(1R)-2-azido-1-(1-benzothiophen-2-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1R)-2-azido-1-(1-benzothiophen-2-yl)ethan-1-ol
- EN300-1147310
- 1604434-43-6
-
- インチ: 1S/C10H9N3OS/c11-13-12-6-8(14)10-5-7-3-1-2-4-9(7)15-10/h1-5,8,14H,6H2/t8-/m1/s1
- InChIKey: MDLPMKXIRCTYAI-MRVPVSSYSA-N
- ほほえんだ: S1C2C=CC=CC=2C=C1[C@@H](CN=[N+]=[N-])O
計算された属性
- せいみつぶんしりょう: 219.04663309g/mol
- どういたいしつりょう: 219.04663309g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3
(1R)-2-azido-1-(1-benzothiophen-2-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1147310-0.5g |
(1R)-2-azido-1-(1-benzothiophen-2-yl)ethan-1-ol |
1604434-43-6 | 95% | 0.5g |
$946.0 | 2023-10-25 | |
Enamine | EN300-1147310-10.0g |
(1R)-2-azido-1-(1-benzothiophen-2-yl)ethan-1-ol |
1604434-43-6 | 10g |
$4914.0 | 2023-06-09 | ||
Enamine | EN300-1147310-1g |
(1R)-2-azido-1-(1-benzothiophen-2-yl)ethan-1-ol |
1604434-43-6 | 95% | 1g |
$986.0 | 2023-10-25 | |
Enamine | EN300-1147310-5g |
(1R)-2-azido-1-(1-benzothiophen-2-yl)ethan-1-ol |
1604434-43-6 | 95% | 5g |
$2858.0 | 2023-10-25 | |
Enamine | EN300-1147310-10g |
(1R)-2-azido-1-(1-benzothiophen-2-yl)ethan-1-ol |
1604434-43-6 | 95% | 10g |
$4236.0 | 2023-10-25 | |
Enamine | EN300-1147310-0.1g |
(1R)-2-azido-1-(1-benzothiophen-2-yl)ethan-1-ol |
1604434-43-6 | 95% | 0.1g |
$867.0 | 2023-10-25 | |
Enamine | EN300-1147310-1.0g |
(1R)-2-azido-1-(1-benzothiophen-2-yl)ethan-1-ol |
1604434-43-6 | 1g |
$1142.0 | 2023-06-09 | ||
Enamine | EN300-1147310-0.05g |
(1R)-2-azido-1-(1-benzothiophen-2-yl)ethan-1-ol |
1604434-43-6 | 95% | 0.05g |
$827.0 | 2023-10-25 | |
Enamine | EN300-1147310-2.5g |
(1R)-2-azido-1-(1-benzothiophen-2-yl)ethan-1-ol |
1604434-43-6 | 95% | 2.5g |
$1931.0 | 2023-10-25 | |
Enamine | EN300-1147310-0.25g |
(1R)-2-azido-1-(1-benzothiophen-2-yl)ethan-1-ol |
1604434-43-6 | 95% | 0.25g |
$906.0 | 2023-10-25 |
(1R)-2-azido-1-(1-benzothiophen-2-yl)ethan-1-ol 関連文献
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
(1R)-2-azido-1-(1-benzothiophen-2-yl)ethan-1-olに関する追加情報
Compound CAS No. 1604434-43-6: (1R)-2-Azido-1-(1-Benzothiophen-2-yl)ethan-1-ol
The compound (1R)-2-Azido-1-(1-Benzothiophen-2-yl)ethan-1-ol with CAS No. 1604434-43-6 is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This molecule is characterized by its unique structure, which combines a benzothiophene moiety with an azide group and a hydroxyl group in a chiral configuration. The benzothiophene ring system, known for its aromatic stability and electronic properties, serves as a versatile scaffold for various chemical modifications. The azide group, on the other hand, introduces reactivity and functionality, making this compound a valuable building block in synthetic chemistry.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of (1R)-2-Azido-1-(1-Benzothiophen-2-yl)ethan-1-ol. Researchers have employed strategies such as enantioselective catalysis and click chemistry to achieve high yields and enantiomeric purity. These methods not only enhance the scalability of the synthesis but also pave the way for its application in drug discovery and materials development. The chiral center at the ethanol position adds another layer of complexity and functionality, making this compound a promising candidate for asymmetric synthesis.
The benzothiophene moiety in this compound contributes significantly to its electronic properties, making it an attractive candidate for applications in optoelectronics. Recent studies have explored its potential as a π-conjugated system in organic semiconductors, where it exhibits excellent charge transport properties. Additionally, the azide group enables the formation of reactive intermediates, such as nitrenes, which are valuable in click chemistry reactions. This dual functionality positions (1R)-2-Azido-1-(1-Benzothiophen-2-yl)ethan-1-ol as a key intermediate in the synthesis of advanced materials and bioactive molecules.
In the realm of pharmacology, this compound has shown promise as a lead molecule for drug development. Its unique structure allows for interactions with various biological targets, including enzymes and receptors. Researchers have investigated its potential as an inhibitor of kinases and other therapeutic targets, demonstrating moderate to high potency in preliminary assays. The chiral center further enhances its bioavailability and selectivity, making it a compelling candidate for further preclinical studies.
Moreover, the integration of benzothiophene and azide groups in this molecule opens new avenues for bioconjugation and imaging applications. The azide group can undergo click reactions with alkyne-containing biomolecules, enabling the creation of bioconjugates for diagnostic and therapeutic purposes. This versatility underscores the importance of (1R)-2-Azido-1-(1-Benzothiophen-2-yli)ethan-l -ol in interdisciplinary research.
From an environmental standpoint, researchers have also examined the eco-toxicological profile of this compound. Studies indicate that it exhibits low toxicity to aquatic organisms under standard test conditions, suggesting its potential for sustainable applications. However, further research is required to fully understand its environmental impact and degradation pathways.
In conclusion, (1R)-2-Azido-l -(l -Benzothiophen -2 -yli)ethan-l -ol with CAS No. 1604434 -43 -6 is a multifaceted compound with diverse applications across multiple disciplines. Its unique structure, reactivity, and chiral properties make it an invaluable tool in synthetic chemistry, materials science, and pharmacology. As research continues to uncover its full potential, this compound is poised to play a pivotal role in advancing both academic and industrial innovations.
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